molecular formula C20H18N2O B13796024 2,2-Dianilino-1-phenylethanone CAS No. 66749-88-0

2,2-Dianilino-1-phenylethanone

Cat. No.: B13796024
CAS No.: 66749-88-0
M. Wt: 302.4 g/mol
InChI Key: OZNZKCKECBFJRG-UHFFFAOYSA-N
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Description

2,2-Dianilino-1-phenylethanone is an organic compound with the molecular formula C20H18N2O It is known for its unique structure, which includes two aniline groups attached to a phenylethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dianilino-1-phenylethanone typically involves the reaction of phenylacetone with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction can be summarized as follows: [ \text{Phenylacetone} + 2 \text{Aniline} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dianilino-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can produce various substituted aniline compounds.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and inhibition.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dianilino-1-phenylethanone involves its interaction with specific molecular targets. The aniline groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid (bis-ANS): This compound is known for its ability to modulate protein liquid-liquid phase separation.

    2-Anilino-1,4-naphthoquinone: Used in antifungal studies and has similar structural features.

Uniqueness: 2,2-Dianilino-1-phenylethanone is unique due to its specific structure, which allows for versatile chemical reactions and interactions. Its dual aniline groups provide distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications.

Properties

CAS No.

66749-88-0

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2,2-dianilino-1-phenylethanone

InChI

InChI=1S/C20H18N2O/c23-19(16-10-4-1-5-11-16)20(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20-22H

InChI Key

OZNZKCKECBFJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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